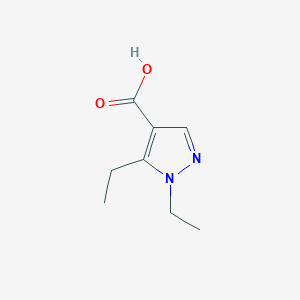

1,5-diethyl-1H-pyrazole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7-6(8(11)12)5-9-10(7)4-2/h5H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUBLXXJJYZGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007541-98-1 | |

| Record name | 1,5-diethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Diethyl 1h Pyrazole 4 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 1,5-diethyl-1H-pyrazole-4-carboxylic acid, primarily points to two strategic disconnections rooted in well-established pyrazole (B372694) synthesis.

The most prominent strategy is the Knorr pyrazole synthesis , a cyclocondensation reaction. beilstein-journals.orgnih.gov This approach disconnects the pyrazole ring across the N1-C5 and N2-C3 bonds. This retrosynthetic step identifies two key precursors: ethylhydrazine (B1196685) and a suitable 1,3-dicarbonyl compound or its equivalent. For the specific substitution pattern of the target molecule, the required dicarbonyl precursor is a derivative of 2-formyl-3-oxopentanoic acid, such as its ethyl ester, ethyl 2-formyl-3-oxopentanoate .

An alternative retrosynthetic pathway involves functional group interconversion (FGI) . This strategy starts with a pre-formed 1,5-diethyl-1H-pyrazole core. The carboxylic acid at the C4 position is envisioned as arising from a precursor functional group. Common FGI precursors include a formyl group (CHO), an ester group (COOR), or a cyano group (CN), which can be respectively oxidized or hydrolyzed to the desired carboxylic acid. nih.govumich.eduresearchgate.net This places 1,5-diethyl-4-formylpyrazole or ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate as key intermediates in this synthetic direction.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Corresponding Synthetic Strategy |

|---|---|---|

| Ethylhydrazine | CH₃CH₂NHNH₂ | Cyclocondensation |

| Ethyl 2-formyl-3-oxopentanoate | CH₃CH₂C(O)CH(CHO)C(O)OCH₂CH₃ | Cyclocondensation |

| 1,5-Diethyl-4-formylpyrazole | (C₂H₅)N-N=C(C₂H₅)-C(CHO)=CH | Functional Group Interconversion (Oxidation) |

| Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate | (C₂H₅)N-N=C(C₂H₅)-C(COOC₂H₅)=CH | Functional Group Interconversion (Hydrolysis) |

**2.2. Conventional Synthetic Routes and Their Mechanistic Underpinnings

Conventional methods for synthesizing pyrazole carboxylic acids are robust and have been refined over many years. They primarily rely on building the ring from the ground up or modifying a simpler, pre-formed pyrazole.

The most classic and widely used method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.com In a plausible synthesis for the target molecule, ethylhydrazine is reacted with a β-ketoester that already contains the necessary carbon framework, such as ethyl 2-formyl-3-oxopentanoate or its enol ether equivalent, ethyl 2-(ethoxymethylene)-3-oxopentanoate.

Mechanism: The reaction mechanism begins with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl groups of the dicarbonyl compound. With ethylhydrazine, the primary amino group (-NH₂) is significantly more nucleophilic than the secondary amino group (-NHEt) and will react preferentially. In the case of an unsymmetrical dicarbonyl like ethyl 2-formyl-3-oxopentanoate, the more electrophilic aldehyde carbonyl reacts before the ketone. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group, forming a heterocyclic intermediate. The final step is a dehydration (elimination of a water molecule) to yield the aromatic pyrazole ring. The reaction is often carried out in a protic solvent like ethanol (B145695) and can be catalyzed by acid. mdpi.com Subsequent saponification (hydrolysis) of the resulting ester yields the final carboxylic acid. nih.gov

Functional group interconversion (FGI) provides a versatile alternative to direct cyclocondensation for obtaining the target acid. ub.edu This approach leverages a pre-existing 1,5-diethylpyrazole ring, which can be synthesized and then modified at the C4 position.

One common FGI strategy is the oxidation of a 4-formylpyrazole . The precursor, 1,5-diethyl-4-formylpyrazole, can be synthesized via the Vilsmeier-Haack reaction on 1,5-diethylpyrazole, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov The resulting aldehyde can then be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. umich.eduimperial.ac.uk

Another robust FGI method is the hydrolysis of a 4-ester derivative . The intermediate, ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate, can be prepared through a cyclocondensation reaction between ethylhydrazine and ethyl 2-(ethoxymethylene)acetoacetate, followed by a second ethylation at the C5 position. The ester is then readily hydrolyzed to the carboxylic acid under basic (e.g., using NaOH or KOH) or acidic conditions, followed by neutralization. researchgate.net This two-step process of ester formation followed by hydrolysis is a common way to obtain pyrazole-4-carboxylic acids. nih.gov

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry offers more sophisticated tools for the construction of heterocyclic compounds, focusing on improving efficiency, selectivity, and environmental sustainability.

Transition-metal catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds, often with high precision and under mild conditions. rsc.orgnih.gov For the synthesis of this compound, a key advanced approach is the direct C-H functionalization of a 1,5-diethylpyrazole precursor. researchgate.net

This strategy involves the activation of the C-H bond at the 4-position of the pyrazole ring by a transition metal catalyst, typically based on palladium (Pd), rhodium (Rh), or copper (Cu), followed by carboxylation. nih.govresearchgate.net The C4-proton of the pyrazole ring is often susceptible to deprotonation and subsequent functionalization. researchgate.net A potential reaction could involve treating 1,5-diethylpyrazole with a palladium catalyst in the presence of carbon monoxide (CO) and a suitable oxidant or via directed carboxylation using CO₂. While traditional cross-coupling reactions require pre-functionalized pyrazoles (e.g., 4-halopyrazoles), direct C-H activation offers a more atom-economical and step-efficient pathway to the desired carboxylic acid. rsc.orgnih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govthieme-connect.com These principles can be applied to the synthesis of this compound to create more sustainable routes.

Key green strategies applicable to pyrazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). thieme-connect.comacs.org One-pot syntheses in aqueous media are particularly attractive. acs.org

Energy-Efficient Methods: Employing microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Catalysis: Using non-toxic, recyclable catalysts, such as iron(III) chloride (FeCl₃) or catalysts supported on magnetic nanoparticles, can replace more hazardous reagents. researchgate.netias.ac.in Ionic liquids can also serve as recyclable catalysts and reaction media. ias.ac.insid.ir

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials (e.g., an aldehyde, a β-ketoester, and a hydrazine) react in a single step to form the product. researchgate.net This improves atom economy and reduces waste from intermediate purification steps.

Table 2: Application of Green Chemistry Principles to Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Advantage | Reference |

|---|---|---|---|

| Benign Solvents | Using water or water-ethanol mixtures for cyclocondensation. | Reduces use of toxic and volatile organic solvents. | thieme-connect.comacs.org |

| Energy Efficiency | Microwave- or ultrasound-assisted synthesis. | Shorter reaction times and lower energy consumption. | researchgate.netnih.gov |

| Catalysis | Employing recyclable catalysts like magnetic ionic liquids or FeCl₃. | Minimizes catalyst waste and avoids toxic heavy metals. | ias.ac.insid.ir |

| Atom Economy | One-pot, three-component synthesis of the pyrazole core. | Increases efficiency and reduces purification steps and solvent waste. | researchgate.net |

Flow Chemistry Applications in Reaction Scale-Up

The transition from batch to continuous flow processing represents a significant advancement in the manufacturing of fine chemicals and pharmaceuticals, offering enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.govmdpi.com For the synthesis of pyrazole derivatives, including this compound, flow chemistry presents a compelling alternative to traditional batch methods. researchgate.netnih.govmdpi.com

A plausible and efficient continuous flow synthesis of this compound can be extrapolated from established methods for similar pyrazole-4-carboxylates. mdpi.com A key strategy involves the reaction of an ethyl 2-(ethoxymethylene)-3-oxopentanoate with ethylhydrazine. In a flow setup, streams of the two reactants can be precisely mixed and heated in a microreactor or a packed-bed reactor. The elevated temperatures and pressures achievable in a continuous flow system can significantly accelerate the reaction rate, reducing residence times from hours to minutes compared to batch processing. mdpi.com

A multi-step continuous flow process has been described for the synthesis of other highly substituted pyrazoles, demonstrating the potential for integrated and automated production. mit.edu This approach minimizes the handling of potentially hazardous intermediates and allows for real-time optimization of reaction parameters such as temperature, pressure, and stoichiometry to maximize yield and purity. researchgate.netmit.edu For instance, a two-step continuous-flow methodology has been successfully developed for the synthesis of 3,5-disubstituted pyrazoles, which could be adapted for the target molecule. rsc.org

The table below illustrates a conceptual comparison of batch versus flow synthesis for a generic 1,5-disubstituted pyrazole-4-carboxylate, highlighting the typical advantages of flow chemistry.

Table 1: Conceptual Comparison of Batch vs. Flow Synthesis for Pyrazole-4-carboxylates

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Scalability | Limited by vessel size | Readily scalable by extending run time or using parallel reactors researchgate.net |

| Safety | Handling of bulk reagents and intermediates | In-situ generation and consumption of reactive species, smaller reaction volumes researchgate.netnih.gov |

| Process Control | Difficult to control temperature and mixing homogeneity | Precise control over temperature, pressure, and mixing researchgate.netnih.gov |

| Productivity | Lower space-time yield | Higher space-time yield mit.edu |

Enantioselective or Diastereoselective Synthesis

While this compound itself is not chiral, the principles of enantioselective synthesis are highly relevant to the preparation of chiral precursors or derivatives, which are of significant interest in medicinal chemistry. nih.gov The asymmetric synthesis of pyrazole derivatives often focuses on the construction of chiral centers on the pyrazole ring or its substituents.

A prominent strategy for accessing chiral pyrazoles involves the enantioselective functionalization of pyrazolone (B3327878) precursors. researchgate.netnih.govthieme-connect.comresearchgate.netrsc.org For example, the catalytic asymmetric Michael addition of 4-substituted pyrazolin-5-ones to various Michael acceptors has been extensively studied. nih.govrsc.org This approach allows for the creation of a stereogenic center at the C4 position of the pyrazole ring. Chiral organocatalysts, such as squaramides and cinchona alkaloids, have been successfully employed to achieve high yields and enantioselectivities in these reactions. thieme-connect.comrsc.org

Although not directly applicable to the synthesis of the achiral target compound, these methodologies are crucial for producing structurally related chiral molecules. For instance, if one of the ethyl groups were replaced with a more complex, prochiral substituent, these enantioselective methods would be indispensable for controlling the stereochemistry of the final product.

The table below summarizes some organocatalysts used in the enantioselective synthesis of chiral pyrazolone derivatives, which are key precursors for chiral pyrazoles.

Table 2: Organocatalysts in Enantioselective Pyrazolone Functionalization

| Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Squaramide | Michael Addition | up to 96% | rsc.org |

| Quinine-derived Squaramide | Decarboxylative Mannich Reaction | up to 88% | thieme-connect.com |

| (DHQ)₂Pyr | Addition to Nitroalkenes | Moderate | researchgate.net |

| Chiral Phosphoric Acid | N-H Functionalization | High | researchgate.net |

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to pyrazoles are critical factors in their practical application. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone for preparing pyrazoles. researchgate.netslideshare.net For this compound, this would typically involve the reaction of ethyl 2-formyl-3-oxopentanoate with ethylhydrazine.

The regioselectivity of the Knorr synthesis is a key consideration, especially with unsymmetrical 1,3-dicarbonyl compounds. The reaction can potentially yield two regioisomers. However, by carefully controlling the reaction conditions, such as solvent and temperature, a high degree of regioselectivity can often be achieved. nih.gov For instance, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to provide high regioselectivity in the synthesis of other 1-aryl-3,4,5-substituted pyrazoles. mdpi.com

Modern synthetic methods offer improvements in terms of yield, reaction time, and environmental impact compared to conventional methods. nih.gov For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for pyrazoline synthesis. nih.gov Similarly, the use of novel catalysts can enhance the efficiency of pyrazole synthesis.

The following table provides a comparative analysis of different synthetic approaches for pyrazole derivatives, which can be extrapolated to the synthesis of this compound.

Table 3: Comparative Analysis of Synthetic Methods for Pyrazoles

| Synthetic Method | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Conventional Knorr Synthesis | <70% nih.gov | Variable, dependent on substrate and conditions nih.gov | Simple, readily available starting materials researchgate.netslideshare.net | Often requires harsh conditions, long reaction times, and can produce by-products nih.gov |

| Microwave-Assisted Synthesis | 79-94% nih.gov | Generally good | Rapid heating, shorter reaction times, often higher yields nih.gov | Specialized equipment required, scalability can be an issue |

| Flow Chemistry Synthesis | High throughput, often comparable or better yields than batch mdpi.commit.edu | Excellent control over selectivity through precise parameter control mdpi.com | Scalable, safe, high productivity, potential for automation researchgate.netnih.govmdpi.com | High initial investment in equipment |

| Catalytic Methods (e.g., metal or organocatalysis) | Often >90% | High chemo- and regioselectivity mdpi.com | Mild reaction conditions, high efficiency | Catalyst cost and removal can be a concern |

Structural Elucidation and Conformational Analysis of 1,5 Diethyl 1h Pyrazole 4 Carboxylic Acid

Advanced Spectroscopic Methodologies for Structural Assignment

Spectroscopic analysis is fundamental to determining the connectivity and electronic environment of the atoms within the 1,5-diethyl-1H-pyrazole-4-carboxylic acid molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons in this compound. Due to the presence of two ethyl groups and a substituted pyrazole (B372694) ring, the resulting spin systems can exhibit complexity, necessitating the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for complete structural elucidation. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl groups and the pyrazole proton. The N1-ethyl group's methylene protons would likely appear as a quartet, coupled to the adjacent methyl protons which would present as a triplet. Similarly, the C5-ethyl group would exhibit a quartet and a triplet. The single proton on the pyrazole ring (H3) would appear as a singlet. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts, followed by the methylene and methyl carbons of the two ethyl groups.

2D NMR Spectroscopy: To resolve any ambiguities and confirm assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons within each ethyl group. researchgate.netsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the N1-ethyl protons to the C5 and C3 carbons of the pyrazole ring, and from the H3 proton to the C4, C5, and carbonyl carbons, thereby confirming the substitution pattern of the pyrazole ring. nih.govresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 12.0 - 13.0 (br s) | 165.0 - 170.0 |

| C3-H | 7.8 - 8.2 (s) | 140.0 - 145.0 |

| C4 | - | 110.0 - 115.0 |

| C5 | - | 150.0 - 155.0 |

| N1-CH₂ | 4.1 - 4.5 (q) | 45.0 - 50.0 |

| N1-CH₂CH₃ | 1.3 - 1.6 (t) | 14.0 - 16.0 |

| C5-CH₂ | 2.7 - 3.1 (q) | 20.0 - 25.0 |

| C5-CH₂CH₃ | 1.2 - 1.5 (t) | 13.0 - 15.0 |

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. vscht.czorgchemboulder.com The C=O stretching of the carboxylic acid typically appears as a strong, sharp band around 1680-1710 cm⁻¹. The C-H stretching vibrations of the ethyl groups are expected in the 2850-3000 cm⁻¹ range. Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, are anticipated in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the pyrazole ring is expected to be a strong band in the Raman spectrum. The C-C stretching of the ethyl groups and other skeletal vibrations will also be observable.

Interactive Table: Predicted Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3300-2500 | O-H stretch (carboxylic acid dimer) | IR |

| 2980-2850 | C-H stretch (aliphatic) | IR, Raman |

| 1710-1680 | C=O stretch (carboxylic acid) | IR, Raman |

| 1600-1450 | C=N, C=C stretch (pyrazole ring) | IR, Raman |

| 1460-1440 | C-H bend (CH₂) | IR, Raman |

| 1380-1365 | C-H bend (CH₃) | IR, Raman |

| 1300-1200 | C-O stretch (carboxylic acid) | IR |

| 950-900 | O-H bend (out-of-plane, dimer) | IR |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Furthermore, analysis of the fragmentation pattern in the mass spectrum offers insights into the molecule's structure.

Molecular Formula Confirmation: HRMS can determine the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million, which allows for the unambiguous determination of the elemental composition. For C₈H₁₂N₂O₂, the expected exact mass can be precisely calculated and compared with the experimental value.

Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. For this compound, several key fragmentation pathways can be predicted:

Loss of a carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da). libretexts.org

Alpha-cleavage: Cleavage of the bond adjacent to the pyrazole ring can lead to the loss of an ethyl radical from the C5 position.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to characteristic fragment ions. researchgate.net The fragmentation patterns of pyrazoles are often complex and can involve rearrangements. researchgate.net

McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of an alkene from one of the ethyl groups.

A plausible primary fragmentation would be the loss of an ethyl group followed by the loss of carbon monoxide.

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several techniques can be employed for growing single crystals of this compound. youtube.com

Slow Evaporation: A common and simple method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. nih.gov The choice of solvent is critical and can influence the crystal habit.

Solvent Diffusion: This technique involves dissolving the compound in a good solvent and layering a miscible anti-solvent on top. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting gradual crystal growth.

Vapor Diffusion: In this method, a solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

The presence of the carboxylic acid group suggests that solvents capable of hydrogen bonding, such as ethanol (B145695) or acetone-water mixtures, might be effective for crystal growth. nih.gov

In the solid state, molecules of this compound will be held together by a network of intermolecular interactions, which dictate the crystal packing.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. nih.govmdpi.com Additionally, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. mdpi.com It is possible that the carboxylic acid group of one molecule forms a hydrogen bond with a pyrazole nitrogen of a neighboring molecule, leading to the formation of chains or more complex networks. nih.govspast.org

Interactive Table: Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Z | 4 |

| Hydrogen Bonding Motif | Centrosymmetric R²₂(8) dimer via COOH groups |

Conformational Isomerism and Dynamic Behavior in Solution and Solid States

The dynamic nature of this compound in both solution and solid states is governed by the conformational flexibility of its substituents and the potential for tautomeric equilibria. These dynamic processes are crucial for understanding the molecule's chemical reactivity and intermolecular interactions.

The rotation of the N1-ethyl group involves the movement of the ethyl chain relative to the plane of the pyrazole ring. The barrier to this rotation is influenced by steric interactions between the ethyl group and the adjacent substituent at the C5 position. Similarly, the rotation of the C5-ethyl group is hindered by steric clash with the N1-ethyl group and the C4-carboxylic acid group.

The orientation of the carboxylic acid group relative to the pyrazole ring is also subject to a rotational barrier. This rotation affects the extent of conjugation between the carbonyl group and the pyrazole ring, as well as potential intramolecular hydrogen bonding interactions.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for estimating these rotational barriers. By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be generated, from which the energy maxima (transition states) and minima (stable conformers) can be identified. For analogous N-aryl amides, DFT calculations have been successfully employed to determine rotational barriers of formyl groups, providing a methodological precedent. mdpi.com

Table 1: Hypothetical Rotational Barriers for Substituents of this compound

| Rotating Group | Bond Axis | Influencing Factors | Estimated Rotational Barrier (kcal/mol) |

| N1-Ethyl | N1-C(ethyl) | Steric hindrance with C5-ethyl group | 3 - 6 |

| C5-Ethyl | C5-C(ethyl) | Steric hindrance with N1-ethyl and C4-carboxylic acid groups | 4 - 8 |

| Carboxylic Acid | C4-C(acid) | Electronic effects (conjugation), intramolecular interactions | 5 - 10 |

Note: The values presented in this table are hypothetical estimates based on known rotational barriers in similar chemical environments and are intended for illustrative purposes. Specific experimental or computational studies are required for precise determination.

The dynamic behavior of these substituents can be experimentally investigated using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the coalescence of signals at different temperatures, it is possible to determine the activation energy for the rotational processes.

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For pyrazole rings, annular tautomerism is a common phenomenon where the proton on a nitrogen atom can migrate to the other nitrogen atom. However, in the case of this compound, the nitrogen at the 1-position is substituted with an ethyl group, which precludes the typical annular tautomerism observed in N-unsubstituted pyrazoles.

While annular tautomerism of the pyrazole ring itself is blocked, the presence of the carboxylic acid group introduces the possibility of other tautomeric forms. Specifically, a prototropic tautomerism can be envisaged where the acidic proton of the carboxylic acid group transfers to one of the nitrogen atoms of the pyrazole ring, forming a zwitterionic species. However, studies on related pyrazole carboxylic acids have shown that in solution, the neutral form is generally favored.

Another consideration is the potential for keto-enol tautomerism involving the carboxylic acid group, though this is generally not significant for simple carboxylic acids. More relevant to the solid state is the phenomenon of proton disorder or dynamic proton transfer between molecules. In a study of pyrazole-4-carboxylic acid, solid-state NMR and X-ray crystallography revealed dynamic double proton transfers between the pyrazole and carboxylic acid groups of adjacent molecules in the crystal lattice. fu-berlin.de This suggests that in the solid state, the proton may not be localized on a single oxygen or nitrogen atom but rather exists in a dynamic equilibrium across a hydrogen-bonded network.

The position of the tautomeric equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring. For instance, studies on 3(5)-disubstituted-1H-pyrazoles have demonstrated that the equilibrium can be influenced by the donating or withdrawing character of the substituents. nih.gov Although the N1-ethyl group in this compound prevents direct pyrazole ring tautomerism, the electronic influence of the substituents would still play a role in the acidity of the carboxylic acid proton and the basicity of the N2 nitrogen, thereby affecting any potential proton transfer equilibria.

Table 2: Potential Tautomeric Forms and Influencing Factors for this compound

| Tautomeric Form | Description | Plausibility | Influencing Factors |

| Annular Pyrazole Tautomerism | Proton migration between N1 and N2 | Not possible due to N1-ethyl substitution | - |

| Zwitterionic Tautomer | Intramolecular proton transfer from carboxylic acid to N2 | Generally disfavored in non-polar solvents | Solvent polarity, temperature, substituent electronic effects |

| Intermolecular Proton Transfer (Solid State) | Dynamic proton exchange between molecules in the crystal lattice | Plausible based on analogous systems | Crystal packing, hydrogen bonding network |

Further investigation using multinuclear NMR spectroscopy at varying temperatures and in different solvents, as well as detailed solid-state NMR and X-ray diffraction studies, would be necessary to fully characterize the dynamic conformational and tautomeric behavior of this compound.

Computational and Theoretical Chemistry of 1,5 Diethyl 1h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules with a good balance between accuracy and computational cost. For 1,5-diethyl-1H-pyrazole-4-carboxylic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be used to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.gov

The optimized geometry would reveal the planarity or non-planarity of the pyrazole (B372694) ring and the orientation of the ethyl and carboxylic acid substituents. It is expected that the pyrazole ring itself is nearly planar. The ethyl group at the N1 position will have a specific rotational conformation relative to the ring, and the ethyl group at C5 and the carboxylic acid at C4 will also adopt energetically favorable orientations to minimize steric hindrance.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be predicted. For instance, the C-N and N-N bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, reflecting the aromatic character of the ring.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Methodological Basis / Reference Compound |

| Optimized Geometry | ||

| Pyrazole Ring | Nearly Planar | General for pyrazole derivatives nih.gov |

| C=O Bond Length (Carboxylic Acid) | ~1.21 Å | Based on pyrazole carboxylic acids nih.gov |

| O-H Bond Length (Carboxylic Acid) | ~0.97 Å | Based on pyrazole carboxylic acids nih.gov |

| Electronic Properties | ||

| Dipole Moment | 3-5 D | Estimated from substituted pyrazoles |

| Ionization Potential | 8-9 eV | Estimated from substituted pyrazoles |

| Electron Affinity | 1-2 eV | Estimated from substituted pyrazoles |

Note: The values in this table are estimations based on computational studies of structurally similar pyrazole derivatives and are not from direct calculations on this compound.

Ab Initio and Semi-Empirical Methods for Excited State Analysis

To understand the behavior of this compound upon absorption of light (e.g., UV-Vis spectroscopy), excited state calculations are necessary. Ab initio methods, such as Configuration Interaction (CI) or Time-Dependent Density Functional Theory (TD-DFT), provide a more rigorous, albeit computationally intensive, approach to studying excited states. arxiv.orgnih.gov Semi-empirical methods can offer a faster, qualitative picture of the electronic transitions.

These calculations would predict the energies of the first few electronic excited states and the probabilities of transitions from the ground state to these excited states (oscillator strengths). This information is crucial for interpreting experimental UV-Vis spectra. For pyrazole derivatives, the lowest energy electronic transitions are typically π → π* transitions within the aromatic ring. The presence of the carboxylic acid and ethyl substituents will modulate the energies of these transitions.

Prediction of Reactivity and Reaction Pathways

Theoretical methods are invaluable for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the molecule's ability to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO).

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO will likely have significant contributions from the carboxylic acid group, which is an electron-withdrawing group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Estimated Frontier Molecular Orbital Properties for this compound

| Property | Estimated Value (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 | Relates to chemical reactivity and stability |

Note: These values are estimations based on FMO analyses of various pyrazole derivatives. The exact values would require specific calculations for the title compound.

Transition State Analysis for Key Reactions

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition states, providing information about the activation energy of the reaction.

For this compound, a key reaction would be the deprotonation of the carboxylic acid group. Transition state analysis could elucidate the role of a base and solvent molecules in this process. Another important reaction could be electrophilic substitution on the pyrazole ring. Theoretical calculations can predict the most likely site of attack (regioselectivity) by analyzing the stability of the intermediate carbocations. Studies on related pyrazole carboxylic acids have shown that the carboxylic acid group can direct incoming electrophiles. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While quantum chemical calculations typically focus on a single, isolated molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with a solvent. nih.govresearchgate.netresearchgate.net

MD simulations of this compound in a solvent such as water would provide insights into several key aspects:

Conformational Sampling: The ethyl groups and the carboxylic acid group can rotate around their single bonds, leading to different conformations. MD simulations can explore the conformational landscape and determine the relative populations of different conformers at a given temperature.

Solvation Effects: The interactions between the solute (this compound) and the solvent molecules can significantly influence its structure and reactivity. MD simulations can reveal the structure of the solvation shell around the molecule, including the formation of hydrogen bonds between the carboxylic acid group and water molecules. This is particularly important for understanding the acidity of the carboxylic acid group.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies (strictly without referring to any biological activity or properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical tools used to predict the properties of chemical compounds based on their molecular structures. In the context of this compound, QSAR methodologies can be employed to establish correlations between its structural features and various physicochemical properties, such as solubility, lipophilicity (log P), and chromatographic retention times. These models are built upon the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information.

The development of a QSAR model for a series of pyrazole derivatives, including this compound, typically involves the following steps:

Data Set Selection: A series of pyrazole compounds with experimentally determined physicochemical properties is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of atoms and bonds), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields) descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the property of interest.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.

Commonly used molecular descriptors in QSAR studies of pyrazole derivatives include topological indices, which describe the connectivity of atoms, and quantum chemical descriptors derived from methods like Density Functional Theory (DFT). researchgate.netresearchgate.net For instance, a hypothetical QSAR model to predict the aqueous solubility (log S) of pyrazole carboxylic acids might take the form of an MLR equation:

log S = c₀ + c₁ × (Topological Polar Surface Area) + c₂ × (Molecular Volume) + c₃ × (LogP)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Table 1: Examples of Molecular Descriptors Used in QSAR Modeling of Pyrazole Derivatives

| Descriptor Category | Specific Descriptor Example | Description |

| Topological | Balaban J index | A topological index based on the distance sum in a molecular graph. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| Physicochemical | LogP (octanol/water) | A measure of the lipophilicity of a compound. researchgate.net |

It is important to note that the predictive accuracy of a QSAR model is highly dependent on the quality and diversity of the data set used for its development. nih.gov

Development of Computational Models for Pyrazole-Based Systems

The development of computational models for pyrazole-based systems, including this compound, provides a deeper understanding of their electronic and structural properties at the atomic level. These models are primarily based on quantum mechanics and molecular mechanics.

Quantum Mechanical (QM) Calculations: Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of pyrazole derivatives. researchgate.neteurasianjournals.com These calculations can provide accurate information about:

Molecular Geometry: Optimization of the three-dimensional structure to its lowest energy conformation.

Electronic Properties: Distribution of electron density, dipole moment, and electrostatic potential surfaces.

Spectroscopic Properties: Prediction of IR, Raman, and NMR spectra, which can aid in experimental characterization. mrupp.info

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy. nih.gov

For this compound, DFT calculations could be performed to determine its optimized geometry, bond lengths, and bond angles. The calculated vibrational frequencies could then be compared with experimental FT-IR spectra to confirm the structure.

Table 2: Hypothetical Calculated Properties for this compound using DFT (B3LYP/6-311++G**)

| Property | Calculated Value | Unit |

| Total Energy | -689.1234 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.66 | eV |

| pKa (predicted) | 3.85 | - |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: While QM methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics, which uses a classical physics approach with force fields, offers a less computationally demanding alternative for studying the conformational landscape and intermolecular interactions of pyrazole systems. eurasianjournals.com

Molecular dynamics (MD) simulations, based on molecular mechanics force fields, can be used to study the dynamic behavior of this compound in different environments, such as in solution. MD simulations provide insights into:

Conformational Flexibility: How the molecule changes its shape over time.

Solvation Effects: How the solvent molecules arrange around the solute and affect its properties.

Intermolecular Interactions: The nature and strength of interactions with other molecules.

The development of accurate force field parameters specific to pyrazole derivatives is crucial for the reliability of MM and MD simulations. eurasianjournals.com These computational models, both QM and MM/MD, are invaluable tools for the rational design and investigation of novel pyrazole-based materials with tailored physicochemical properties.

Conclusion and Future Directions in the Academic Research of 1,5 Diethyl 1h Pyrazole 4 Carboxylic Acid

Summary of Key Methodological Advances and Synthetic Discoveries

The synthesis of pyrazole-4-carboxylic acids, including the conceptual pathway to 1,5-diethyl-1H-pyrazole-4-carboxylic acid, has been significantly advanced by a variety of synthetic methodologies. The classical Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648), remains a foundational approach. jk-sci.comwikipedia.orgslideshare.net For the synthesis of the target molecule, a plausible route would involve the reaction of ethyl 2-ethyl-3-oxopentanoate with ethylhydrazine (B1196685). The resulting ester, ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate, can then be hydrolyzed to the desired carboxylic acid. nih.gov

Recent advancements have focused on improving the efficiency, regioselectivity, and environmental footprint of pyrazole synthesis. One-pot procedures that combine multiple synthetic steps, such as a Claisen condensation followed by a Knorr reaction and subsequent hydrolysis, have been developed for related 1,5-diaryl-pyrazole-3-carboxylic acids and demonstrate the potential for more streamlined syntheses. organic-chemistry.org Furthermore, the use of microwave irradiation and novel catalytic systems, including magnetic ionic liquids, has been shown to accelerate reaction times and improve yields for the synthesis of pyrazole-4-carboxylic acid esters. researchgate.net

The Vilsmeier-Haack reaction offers an alternative pathway, typically for the synthesis of pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids. researchgate.netacs.org While often used for N-aryl pyrazoles, this method highlights the diverse toolkit available to synthetic chemists for accessing the pyrazole-4-carboxylic acid scaffold.

Table 1: Comparison of Synthetic Methodologies for Pyrazole-4-Carboxylic Acid Esters (Analogous Systems)

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Knorr Synthesis | β-Ketoester, Hydrazine | Acid or base catalysis, often requires heating | Well-established, good for a variety of substituents | Can lead to regioisomeric mixtures with unsymmetrical β-dicarbonyls |

| One-Pot Synthesis | Ketone, Oxalate, Hydrazine | MeONa/LiCl, sequential reaction | High efficiency, avoids isolation of intermediates | May have limitations with sterically hindered substrates |

| Vilsmeier-Haack Reaction | Hydrazone, POCl₃/DMF | Often requires heating | Good for introducing a formyl group at C4 | Requires a subsequent oxidation step to get the carboxylic acid |

| Microwave-Assisted Synthesis | β-Dicarbonyl, Hydrazine | Microwave irradiation | Rapid reaction times, often higher yields | Requires specialized equipment |

Unresolved Questions and Challenges in Pyrazole Carboxylic Acid Chemistry

Despite the synthetic progress, several challenges and unresolved questions persist in the chemistry of polysubstituted pyrazole carboxylic acids like this compound.

A primary challenge is achieving high regioselectivity in the synthesis of unsymmetrically substituted pyrazoles. mdpi.comnih.govnih.govbldpharm.com In the context of the Knorr synthesis for this compound, the reaction between an unsymmetrical β-ketoester and a substituted hydrazine can potentially lead to two regioisomeric products. Directing the reaction to selectively produce the desired 1,5-disubstituted isomer over the 1,3-disubstituted alternative is a significant hurdle that often requires careful control of reaction conditions or the use of specific directing groups.

The functionalization of the pyrazole ring , particularly when it is already heavily substituted, presents another set of challenges. The presence of two ethyl groups at positions 1 and 5, flanking the other substituents, could impart significant steric hindrance . This can impede further transformations on the pyrazole ring or the carboxylic acid moiety. For instance, reactions that require approach to the ring, such as certain cross-coupling reactions, might be sluggish or fail altogether.

The reactivity of the carboxylic acid group itself can be influenced by the electronic nature of the pyrazole ring and the steric environment. The acidity of the carboxylic acid proton and the electrophilicity of the carboxyl carbon in this compound are areas that warrant further investigation, as these properties are crucial for its use in subsequent synthetic transformations.

Emerging Research Avenues for Advanced Synthetic Transformations

The field of pyrazole chemistry is continuously evolving, with several emerging research avenues holding promise for the synthesis and functionalization of complex molecules like this compound.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds onto heterocyclic rings, including pyrazoles. researchgate.net This approach bypasses the need for pre-functionalized starting materials and offers a more atom-economical and efficient route to highly substituted pyrazoles. Future research could focus on developing catalytic systems that can selectively functionalize the C-H bonds of the ethyl substituents or even the C3-H of the pyrazole ring in the presence of the existing functional groups.

The development of novel multicomponent reactions (MCRs) is another promising direction. Designing MCRs that can assemble the this compound scaffold in a single step from simple, readily available starting materials would represent a significant methodological advance.

Furthermore, photoredox catalysis is opening up new reaction pathways in heterocyclic chemistry. The use of light to drive chemical reactions could enable transformations that are difficult to achieve under thermal conditions, potentially offering new ways to synthesize and functionalize sterically hindered pyrazoles.

Potential for Novel Methodologies in Organic Synthesis Utilizing this Scaffold (without specific product applications)

Beyond its own synthesis, the this compound scaffold has the potential to be utilized in the development of novel synthetic methodologies.

The pyrazole moiety is known to act as a directing group in organic synthesis, guiding the functionalization of other parts of a molecule. The specific substitution pattern and the presence of the carboxylic acid group in this compound could be exploited to direct reactions in unique and predictable ways. For example, the nitrogen at position 2 could coordinate to a metal catalyst, directing a C-H activation event at a specific position on a tethered substrate.

The carboxylic acid group itself can be converted into a variety of other functional groups, making this scaffold a versatile building block for the synthesis of more complex molecular architectures. For instance, conversion to an acyl chloride or an activated ester would allow for its use in acylation reactions.

The development of new ligands for catalysis is another area where this scaffold could be impactful. The pyrazole ring is a well-established ligand for transition metals, and the specific steric and electronic properties of this compound could lead to the development of catalysts with novel reactivity and selectivity.

Q & A

Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of pyrazole derivative synthesis?

- Methodological Answer : Replace homogeneous catalysts (e.g., H₂SO₄) with recyclable solid acids (e.g., zeolites) or metal-organic frameworks (MOFs). Monitor reaction progress via in-situ FTIR to minimize waste. Lifecycle assessment (LCA) quantifies environmental impact reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.